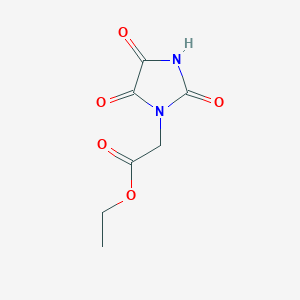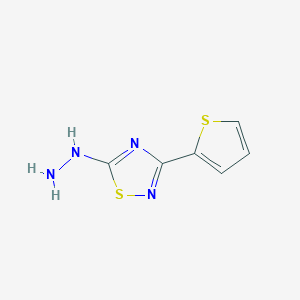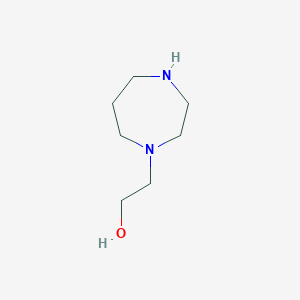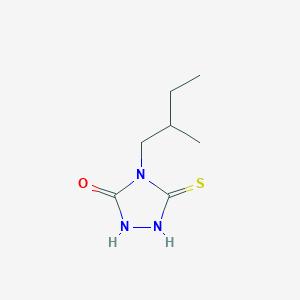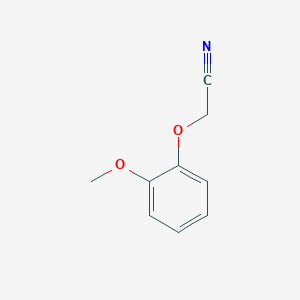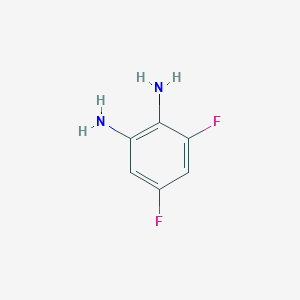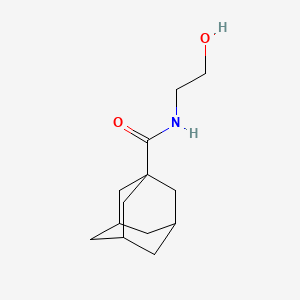
N-(2-hydroxyethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)adamantane-1-carboxamide is a chemical compound with the molecular formula C13H21NO2. It is derived from adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)adamantane-1-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of adamantane-1-carboxylic acid with 2-aminoethanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)adamantane-1-carboxamide.
Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)adamantane-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: N-(2-oxoethyl)adamantane-1-carboxamide
Reduction: N-(2-hydroxyethyl)adamantane-1-amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(2-hydroxyethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The rigid adamantane core provides structural stability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
N-(2-hydroxyethyl)adamantane-1-amine: Similar structure but with an amine group instead of an amide group, leading to different biological activity.
N-(2-oxoethyl)adamantane-1-carboxamide: An oxidized derivative with distinct chemical and physical properties.
Uniqueness
N-(2-hydroxyethyl)adamantane-1-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which confer specific reactivity and binding properties. Its rigid adamantane core enhances its stability and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2-hydroxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-2-1-14-12(16)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,1-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQULFFWFZCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365510 |
Source


|
| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78743-65-4 |
Source


|
| Record name | N-(2-hydroxyethyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

